
(R)-1-iodo-2-methylheptan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-Iodo-2-methylheptan-2-ol is an organic compound characterized by the presence of an iodine atom, a hydroxyl group, and a branched alkyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-iodo-2-methylheptan-2-ol typically involves the iodination of a suitable precursor. One common method is the reaction of ®-2-methylheptan-2-ol with iodine in the presence of a strong acid, such as hydrochloric acid, which facilitates the substitution of a hydroxyl group with an iodine atom. The reaction is usually carried out under controlled temperature conditions to ensure the desired stereochemistry is maintained.
Industrial Production Methods: In an industrial setting, the production of ®-1-iodo-2-methylheptan-2-ol may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: ®-1-Iodo-2-methylheptan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The iodine atom can be reduced to form a corresponding alkane.
Substitution: The iodine atom can be substituted with other nucleophiles, such as hydroxyl, amino, or thiol groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium hydroxide or ammonia in the presence of a suitable solvent.
Major Products:
Oxidation: Formation of 2-methylheptan-2-one or 2-methylheptanal.
Reduction: Formation of 2-methylheptane.
Substitution: Formation of compounds like ®-2-methylheptan-2-ol or ®-2-methylheptan-2-amine.
Aplicaciones Científicas De Investigación
®-1-Iodo-2-methylheptan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of ®-1-iodo-2-methylheptan-2-ol involves its interaction with molecular targets through its functional groups. The iodine atom can participate in halogen bonding, while the hydroxyl group can form hydrogen bonds. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
®-1-Bromo-2-methylheptan-2-ol: Similar structure but with a bromine atom instead of iodine.
®-1-Chloro-2-methylheptan-2-ol: Similar structure but with a chlorine atom instead of iodine.
®-2-Methylheptan-2-ol: Lacks the halogen atom, making it less reactive in certain substitution reactions.
Uniqueness: ®-1-Iodo-2-methylheptan-2-ol is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromo and chloro analogs. The iodine atom’s larger size and higher polarizability make it more reactive in nucleophilic substitution reactions, providing a versatile tool for synthetic chemists.
Propiedades
Fórmula molecular |
C8H17IO |
|---|---|
Peso molecular |
256.12 g/mol |
Nombre IUPAC |
(2R)-1-iodo-2-methylheptan-2-ol |
InChI |
InChI=1S/C8H17IO/c1-3-4-5-6-8(2,10)7-9/h10H,3-7H2,1-2H3/t8-/m1/s1 |
Clave InChI |
BFGLEFZMMWUBKI-MRVPVSSYSA-N |
SMILES isomérico |
CCCCC[C@](C)(CI)O |
SMILES canónico |
CCCCCC(C)(CI)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1AS,3S,4aR,4bS,6aS,7S,9aS,9bS,11aS)-7-hydroxy-4a,6a-dimethyl-3-(methylsulfonyl)tetradecahydrocyclopenta[7,8]phenanthro[1,10a-b]oxiren-2(1aH)-one](/img/structure/B13146276.png)
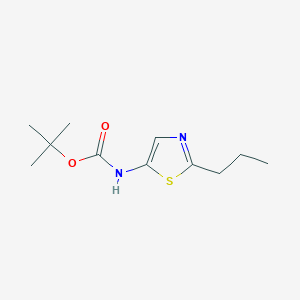

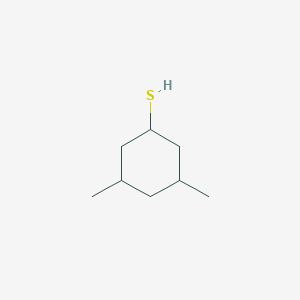
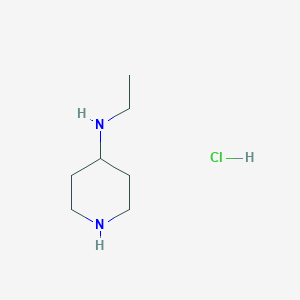
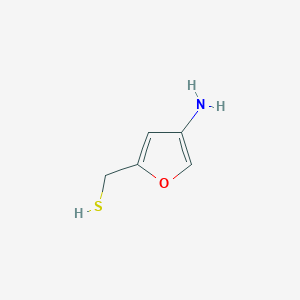
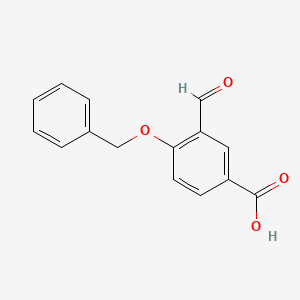
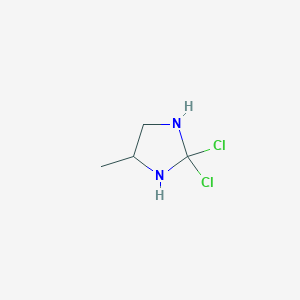
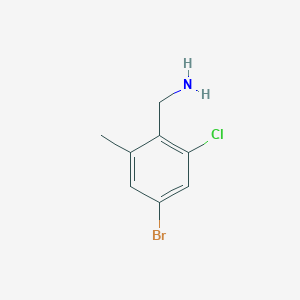
![6-(2-Methylphenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B13146335.png)

![1-(3-Methylbenzo[d]isoxazol-5-yl)ethanone](/img/structure/B13146347.png)
![5,7-Dichloro-3-iodo-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B13146352.png)

